molecular formula C11H16N2O3S B14821917 N-(3-Cyclopropoxy-5-ethylpyridin-2-YL)methanesulfonamide

N-(3-Cyclopropoxy-5-ethylpyridin-2-YL)methanesulfonamide

Cat. No.: B14821917
M. Wt: 256.32 g/mol
InChI Key: HYERBGBZRIIPLR-UHFFFAOYSA-N
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Description

N-(3-Cyclopropoxy-5-ethylpyridin-2-YL)methanesulfonamide is an organic compound that features a pyridine ring substituted with a cyclopropoxy group, an ethyl group, and a methanesulfonamide group

Properties

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

N-(3-cyclopropyloxy-5-ethylpyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C11H16N2O3S/c1-3-8-6-10(16-9-4-5-9)11(12-7-8)13-17(2,14)15/h6-7,9H,3-5H2,1-2H3,(H,12,13)

InChI Key

HYERBGBZRIIPLR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(N=C1)NS(=O)(=O)C)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyclopropoxy-5-ethylpyridin-2-YL)methanesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyclopropoxy-5-ethylpyridin-2-YL)methanesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N-(3-Cyclopropoxy-5-ethylpyridin-2-YL)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-Cyclopropoxy-5-ethylpyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Cyclopropoxy-5-ethylpyridin-2-YL)methanesulfonamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the cyclopropoxy group, in particular, may enhance its stability and reactivity compared to similar compounds .

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